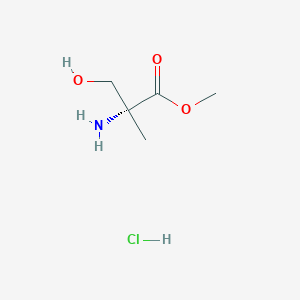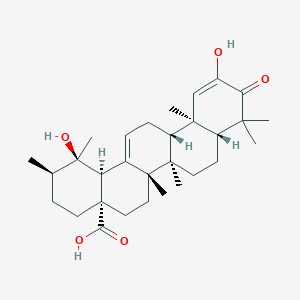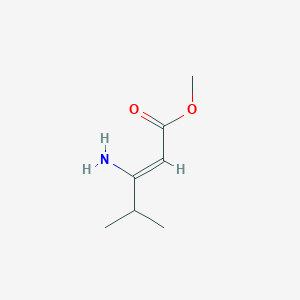
IL-1β (208-240) (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Interleukin-1 beta (IL-1β), also known as leukocytic pyrogen, leukocytic endogenous mediator, mononuclear cell factor, lymphocyte activating factor, and other names, is a cytokine protein that in humans is encoded by the IL1B gene . It is produced by activated macrophages, monocytes, and a subset of dentritic cells known as slanDC . IL-1β is involved in a variety of cellular activities, including cell proliferation, differentiation, and apoptosis .
Synthesis Analysis
IL-1β is produced by activated macrophages, monocytes, and a subset of dentritic cells known as slanDC . It is produced as a proprotein, which is proteolytically processed to its active form by caspase 1 . Other proteases such as stromelysin-1 (MMP-3), gelatinases A (MMP-2), and B (MMP-9) have also been reported to process recombinant human IL-1β precursor into biologically active forms .Molecular Structure Analysis
IL-1β is a non-glycosylated polypeptide chain containing 153 amino acids and having a molecular mass of 17000 Dalton . The molecular structure of IL-1β is complex and involves various signaling pathways .Chemical Reactions Analysis
IL-1β plays a crucial role in the inflammatory response. It is involved in the induction of pro-inflammatory cytokine production via downstream signaling pathways . It also has a role in the activation of immune cells and the regulation of the elimination of pathogens and infected cells .Physical And Chemical Properties Analysis
IL-1β is a powerful apical cytokine that instigates multiple downstream processes to affect both innate and adaptive immunity . It is not expressed constitutively but is induced by proinflammatory stimuli such as lipopolysaccharides that turn on transcription of the IL-1β gene .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Ongoing work in vivo is required to better understand the immunomodulatory effects of IL-1β inhibition in patients with TNBC, and the potential synergism with ICB and other immunomodulatory drugs . A detailed understanding of cell-type and context-dependent actions of IL-1β is required to truly understand this enigmatic cytokine, and safely deploy therapeutics for the betterment of human health .
Propiedades
Número CAS |
130587-39-2 |
|---|---|
Fórmula molecular |
C11H7ClO |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





